molecular formula C9H15NOS B1377758 5-Amino-3-(2-thienyl)pentan-1-ol CAS No. 1447964-78-4

5-Amino-3-(2-thienyl)pentan-1-ol

Cat. No.: B1377758
CAS No.: 1447964-78-4
M. Wt: 185.29 g/mol
InChI Key: USSLOZCZMNCIAB-UHFFFAOYSA-N
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Description

5-Amino-3-(2-thienyl)pentan-1-ol is an organic compound with the molecular formula C₉H₁₅NOS and a molecular weight of 185.29 g/mol . This compound features a thiophene ring, which is a five-membered ring containing sulfur, attached to a pentanol chain with an amino group at the third position. The presence of both amino and hydroxyl functional groups makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(2-thienyl)pentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-thiophenecarboxaldehyde with a suitable Grignard reagent to form the corresponding alcohol, followed by amination to introduce the amino group . The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as nickel-hydrotalcite can be employed to facilitate the hydrogenation and amination steps . The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(2-thienyl)pentan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms into the molecule.

Major Products Formed

    Oxidation: Thiophene-2-carboxaldehyde or thiophene-2-carboxylic acid.

    Reduction: 5-Amino-3-(2-thienyl)pentan-1-amine.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

5-Amino-3-(2-thienyl)pentan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-3-(2-thienyl)pentan-1-ol involves its interaction with molecular targets through its amino and hydroxyl groups. These functional groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their conformation and function .

Comparison with Similar Compounds

Biological Activity

5-Amino-3-(2-thienyl)pentan-1-ol is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound, with the chemical formula C10_{10}H13_{13}N1_{1}OS, features a thienyl group that contributes to its unique properties. The presence of the amino group enhances its potential as a pharmacological agent by allowing it to participate in various biochemical reactions.

Target Enzymes and Pathways

Research indicates that this compound interacts with several key enzymes involved in metabolic pathways:

  • Carbonic Anhydrase Inhibition : The compound has been shown to selectively inhibit human carbonic anhydrase isoforms, which are implicated in cancer progression. This inhibition can disrupt tumor growth by affecting pH regulation and ion transport within cells.
  • DNA Replication and Repair : It also inhibits enzymes such as thymidylate synthase and topoisomerase II, crucial for DNA synthesis and repair processes. This inhibition can lead to reduced cell proliferation, making it a potential candidate for cancer therapy.

Biochemical Interactions

This compound exhibits various biochemical properties that influence its activity:

  • Cell Signaling Modulation : The compound has been observed to activate or inhibit signaling pathways such as the MAPK/ERK pathway, which plays a vital role in cell proliferation and survival.
  • Transport Mechanisms : It is efficiently taken up by cells through organic cation transporters (OCTs) and organic anion transporters (OATs), facilitating its biological effects at the cellular level.

Cellular Effects

In laboratory settings, this compound has demonstrated a range of cellular effects:

  • Tumor Growth Inhibition : In animal models, the compound has shown effective inhibition of tumor growth at lower doses with minimal toxicity. This suggests a favorable therapeutic index for potential cancer treatments.

Temporal Stability and Dosage Effects

Studies on the temporal stability of this compound indicate that it remains stable under standard laboratory conditions, with minimal degradation over time. Dosage effects reveal that varying concentrations can lead to different biological outcomes, emphasizing the importance of dosage optimization in therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
Study 1Cancer TherapyDemonstrated selective inhibition of carbonic anhydrase isoforms leading to reduced tumor growth in vivo.
Study 2Enzyme InteractionShowed significant inhibition of thymidylate synthase, impacting DNA synthesis rates.
Study 3Cell SignalingFound modulation of MAPK/ERK pathways affecting cell survival and proliferation rates.

These findings highlight the compound's potential as a therapeutic agent in oncology.

Properties

IUPAC Name

5-amino-3-thiophen-2-ylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NOS/c10-5-3-8(4-6-11)9-2-1-7-12-9/h1-2,7-8,11H,3-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSLOZCZMNCIAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CCN)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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